Dopamine D3 Receptor Binding Affinity – Cross-Class Comparison with Cariprazine
No direct binding data for CAS 898448-42-5 at any dopamine receptor subtype have been publicly reported. As a class-level inference from the aminoalkylpiperazine urea patent family, certain exemplified compounds exhibit D3 binding Ki values in the low nanomolar range (e.g., <100 nM) [1]. The clinically approved D3/D2 partial agonist cariprazine demonstrates D3 Ki of approximately 0.49 nM and D2 Ki of approximately 0.69 nM [2]. In the absence of numerical data for the target compound, no differentiation claim can be substantiated. This evidence item is retained solely to document the evidentiary gap.
| Evidence Dimension | D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No publicly available data |
| Comparator Or Baseline | Cariprazine: D3 Ki ~0.49 nM; D2 Ki ~0.69 nM |
| Quantified Difference | Cannot be calculated; target data unavailable |
| Conditions | Radioligand binding assay; comparator data from published literature |
Why This Matters
For users needing a dopamine D3-preferring tool compound with known receptor occupancy parameters, the absence of binding data for CAS 898448-42-5 precludes confidence in its use as a substitute for well-characterized ligands like cariprazine.
- [1] US Patent 9,969,743 B2. Urea and amide derivatives of aminoalkylpiperazines and use thereof. Ananthan S, Southern Research Institute. Granted 2018-05-15. View Source
- [2] Kiss B et al. Cariprazine (RGH-188), a dopamine D3 receptor-preferring, D3/D2 dopamine receptor antagonist–partial agonist antipsychotic candidate: in vitro and in vivo pharmacology. J Pharmacol Exp Ther. 2010;333(1):328-340. doi:10.1124/jpet.109.160432 View Source
